molecular formula C12H12N2O2 B3045864 Ethyl 1-phenyl-1H-pyrazole-5-carboxylate CAS No. 115315-94-1

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B3045864
CAS RN: 115315-94-1
M. Wt: 216.24 g/mol
InChI Key: RIDCTNJRFMAYQU-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound . It is a member of the pyrazole family, which are characterized by a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Other synthesis strategies include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and a carboxylate group . The exact structure can be represented by the SMILES string CCOC(=O)c1cc(nn1C)-c2ccccc2 .


Chemical Reactions Analysis

Pyrazole compounds, including this compound, are often used as building blocks in various chemical reactions . They can undergo a variety of reactions, including [3+2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C14H16N2O2 and its molecular weight is 244.29 .

Scientific Research Applications

Synthesis and Characterization

Synthesis Methods Ethyl 1-phenyl-1H-pyrazole-5-carboxylate and related compounds have been synthesized through various methods. One common approach is the three-component one-pot condensation reaction, involving ethyl acetoacetate, dimethyldimethoxymethanamine, and phenyl hydrazine, resulting in pyrazole esters like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (S. Viveka et al., 2016). Another approach involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, yielding compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (S. Viveka et al., 2016).

Characterization Techniques The characterization of these compounds involves a range of techniques. Single crystal X-ray diffraction is commonly used for structural analysis, supported by Fourier transforms infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and density functional theory (DFT) calculations (S. Viveka et al., 2016). These techniques provide insights into the molecular geometry, electronic structure, and the nature of interactions within the molecule.

Applications in Medicinal Chemistry

Anticancer Properties this compound derivatives have shown promising results in cancer research. For instance, certain derivatives have been found to suppress A549 lung cancer cell growth via mechanisms like cell cycle arrest and autophagy induction (Liang-Wen Zheng et al., 2010). These findings indicate potential applications in developing new anticancer therapies.

Optical and Material Science Applications

Optical Nonlinearity and Limiting Applications Compounds like N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, with some derivatives showing potential as optical limiting materials. This is based on their behavior in chloroform solution under laser pulses, suggesting applications in photonic technologies (B. Chandrakantha et al., 2013).

Other Scientific Applications

Corrosion Inhibition Some pyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been evaluated as corrosion inhibitors for mild steel. Their efficiency and the formation of an adsorbed film on the metal surface suggest potential industrial applications, particularly in the pickling process (P. Dohare et al., 2017).

Safety and Hazards

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Future Directions

Pyrazole derivatives, including Ethyl 1-phenyl-1H-pyrazole-5-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing new pesticides based on the pyrazole scaffold .

properties

IUPAC Name

ethyl 2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-13-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDCTNJRFMAYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423719
Record name Ethyl 1-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115315-94-1
Record name Ethyl 1-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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